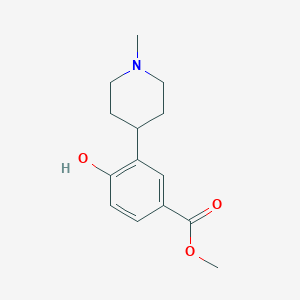
Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate is a chemical compound that belongs to the class of benzoate esters It features a benzoate core substituted with a hydroxy group at the 4-position and a 1-methylpiperidin-4-yl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate typically involves the esterification of 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Starting Material: 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoic acid.
Reagent: Methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours until the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same reagents and catalysts as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-oxo-3-(1-methylpiperidin-4-yl)benzoate.
Reduction: 4-hydroxy-3-(1-methylpiperidin-4-yl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate can be compared with other similar compounds such as:
Methyl 4-hydroxybenzoate: Lacks the piperidinyl group, making it less complex and potentially less active in certain biological assays.
Methyl 3-(1-methylpiperidin-4-yl)benzoate: Lacks the hydroxy group, which may affect its reactivity and binding properties.
4-hydroxy-3-(1-methylpiperidin-4-yl)benzoic acid: The acid form of the compound, which may have different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-15-7-5-10(6-8-15)12-9-11(14(17)18-2)3-4-13(12)16/h3-4,9-10,16H,5-8H2,1-2H3 |
InChI Key |
IGTRYHBUGHCBLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=C(C=CC(=C2)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















